molecular formula C22H24N2O3S2 B2483809 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946249-61-2

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2483809
CAS No.: 946249-61-2
M. Wt: 428.57
InChI Key: LUNUHDINJRQVCD-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
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Scientific Research Applications

Biocatalysis in Drug Metabolism

  • Application : Biocatalysis using Actinoplanes missouriensis for drug metabolism, particularly for the structural characterization of metabolites through nuclear magnetic resonance spectroscopy. This method was applied to a related compound, LY451395, a biaryl-bis-sulfonamide, demonstrating the potential for analyzing compounds like N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (Zmijewski et al., 2006).

Carbonic Anhydrase Inhibition

  • Application : Investigation of aromatic sulfonamides, which include structures similar to this compound, as inhibitors of carbonic anhydrase isoenzymes. This suggests potential applications in the study of enzyme inhibition (Supuran et al., 2013).

Chemical Synthesis and Molecular Interaction

  • Application : Synthesis of various heterocyclic compounds, like substituted azetidinones derived from similar structures. This indicates the use of this compound in the synthesis and study of new chemical entities (Jagannadham et al., 2019).

Antimicrobial Activity

  • Application : Examination of sulfonamides with morpholine groups for their antimicrobial properties, suggesting the relevance of this compound in antimicrobial studies (Oliveira et al., 2015).

Synthesis of N-Heterocycles

  • Application : Utilization in the synthesis of complex N-heterocycles, which has implications for pharmaceutical and chemical research, demonstrating the compound's potential in advanced synthetic chemistry (Matlock et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known pharmacological properties of some thiophene derivatives . Additionally, the development of more efficient synthetic methods for thiophene derivatives could also be a future direction .

Mechanism of Action

Target of Action

The primary target of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

The compound interacts with its target, QcrB, by inhibiting its function. This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .

Biochemical Pathways

The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This complex is a key component in the final stage of the electron transport chain, where it plays a crucial role in the generation of ATP. By inhibiting this complex, the compound disrupts ATP production, leading to energy depletion in the cell .

Result of Action

The inhibition of the bc1-aa3-type cytochrome c oxidase complex by N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide leads to a disruption in ATP production. This energy depletion can lead to cell death, providing a potential mechanism for its antimicrobial activity .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c25-29(26,21-8-6-19(7-9-21)18-4-2-1-3-5-18)23-16-22(20-10-15-28-17-20)24-11-13-27-14-12-24/h1-10,15,17,22-23H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNUHDINJRQVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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